molecular formula C12H24N2 B1582194 (1-(Piperidin-1-yl)cyclohexyl)methanamine CAS No. 41805-36-1

(1-(Piperidin-1-yl)cyclohexyl)methanamine

Cat. No. B1582194
CAS RN: 41805-36-1
M. Wt: 196.33 g/mol
InChI Key: OHGRMGNDTSKKJV-UHFFFAOYSA-N
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Description

“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the CAS Number: 41805-36-1 . It has a molecular weight of 196.34 and its IUPAC name is [1- (1-piperidinyl)cyclohexyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 . This indicates that it has a cyclohexyl group attached to a methanamine group via a piperidinyl group .


Physical And Chemical Properties Analysis

“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

The synthesis of substituted piperidines is an important task of modern organic chemistry due to their widespread use in the pharmaceutical industry . Over the past few years, many reviews have been published concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(1-piperidin-1-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGRMGNDTSKKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327966
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Piperidin-1-yl)cyclohexyl)methanamine

CAS RN

41805-36-1
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine hydrochloride (24.1 g. 0.2 mole) and KCN (13.0 g. 0.2 mole) were dissolved in water (80 ml) and ethanol (160 ml). To this stirred solution was added dropwise a solution of cyclohexanone (19.6 g., 0.2 mole) in ethanol (40 ml), the mixture refluxed for 24 hr. Ethanol was then removed under reduced pressure and the residue extracted with chlorofrom. The extract was washed with water, dried (Na2SO4) and evaporated under reduced pressure to give a pale, amber oil (27.0 g. 68.8%) which crystallized on standing. Recrystallization from ethanol afforded colourless plates of 1-(1-cyanocyclohexyl)piperidine m.p. 67°-8°.
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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